(9H-Fluoren-9-yl)methyl (S)-2-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)amino)-4-methylpentanoate, commonly known as Fmoc-Leu-OSu, is a derivative of the naturally occurring amino acid leucine. It plays a crucial role in solid-phase peptide synthesis (SPPS) as a protected building block for introducing leucine residues into peptide chains [, , , , , , , , , ]. The Fmoc group serves as a base-labile protecting group for the α-amino function, while the OSu (N-hydroxysuccinimide) ester activates the carboxylic acid group, facilitating efficient amide bond formation during peptide coupling reactions.
Fmoc-Leu-OSu, or 9-fluorenylmethoxycarbonyl-leucine N-hydroxysuccinimide, is a compound commonly used in peptide synthesis. It serves as a protected form of leucine, an essential amino acid, facilitating its incorporation into peptides while preventing unwanted reactions during synthesis. The compound is classified as an Fmoc-protected amino acid, which is a crucial building block in the field of organic chemistry and biochemistry.
Fmoc-Leu-OSu is synthesized through various chemical methods that involve the activation of leucine with N-hydroxysuccinimide. This compound is widely available from chemical suppliers, including Merck Millipore and other specialized peptide synthesis companies.
Fmoc-Leu-OSu falls under the category of protecting groups in organic synthesis, specifically for amino acids. It is part of the broader family of Fmoc-protected compounds that are utilized in solid-phase peptide synthesis (SPPS).
The synthesis of Fmoc-Leu-OSu typically involves the following steps:
The process can be conducted under mild conditions to ensure high yields and purity. The presence of impurities can significantly affect the efficiency of peptide synthesis; hence, methods such as high-performance liquid chromatography (HPLC) are employed to analyze and purify the final product .
Fmoc-Leu-OSu has a complex molecular structure characterized by the presence of the Fmoc group attached to the amino group of leucine and an N-hydroxysuccinimide moiety at the carboxyl end. The structural formula can be represented as:
The molecular weight of Fmoc-Leu-OSu is approximately 318.34 g/mol. Its structural integrity is crucial for its function in peptide synthesis, where it acts as a temporary protection mechanism for the amino acid.
During peptide synthesis, Fmoc-Leu-OSu undergoes various reactions:
The efficiency of these reactions can be affected by factors such as solvent choice and temperature. For instance, deprotection in dimethylformamide or N-methyl-2-pyrrolidone has been shown to yield varying degrees of success based on reaction conditions .
The mechanism by which Fmoc-Leu-OSu functions involves:
This mechanism allows for efficient incorporation into growing peptide chains while minimizing side reactions that could lead to impurities or undesired products .
Fmoc-Leu-OSu typically appears as a white to off-white powder and is soluble in organic solvents such as dimethyl sulfoxide and acetonitrile but insoluble in water.
Relevant analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are used to characterize its purity and confirm its structure .
Fmoc-Leu-OSu is predominantly used in:
Fmoc-Leu-OSu, chemically designated as (2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate, is a protected amino acid derivative critical for peptide synthesis. Its molecular formula is C₂₅H₂₆N₂O₆, with a molecular weight of 450.49 g/mol [6]. Structurally, it integrates three key components:
The compound's stereochemistry is defined by the chiral center at the Cα position of leucine, typically in the L-configuration ([α]D²⁰ = -16 ± 2° in DMF) [3]. Its crystalline form appears as a white to off-white powder, with a density of 1.33 g/cm³ and a refractive index of 1.62 [6]. The canonical SMILES string CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
and InChIKey QOQFIQIYPSPWHZ-NRFANRHFSA-N
further specify its atomic connectivity and stereochemistry .
Structural Comparison with Related Compounds:Table 1: Key Structural and Functional Features of Fmoc-Leu-OSu and Analogues
Compound | Structural Variation | Key Properties | Unique Attributes |
---|---|---|---|
Fmoc-Leu-OSu | Leucine + OSu ester | Hydrophobicity (XLogP3: 3.8) | Optimal for solid-phase synthesis |
Fmoc-Leu-OH | Free carboxylic acid | Molecular weight: 353.41 g/mol [5] | Lacks activation for direct coupling |
Fmoc-Leu-Leu-OH | Dipeptide with free C-terminus | Molecular weight: 466.58 g/mol [3] | Preformed dipeptide unit for segment condensation |
Fmoc-Val-OSu | Valine instead of leucine | Shorter branched chain | Reduced steric bulk |
The evolution of Fmoc-protected reagents began with the introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) group by Carpino and Han in 1970 [4]. Initially deemed unsuitable for solution-phase chemistry due to reactive byproducts (dibenzofulvene), the Fmoc group found its niche in solid-phase peptide synthesis (SPPS) after Atherton and Sheppard's pioneering work in 1978 [8] [9]. This breakthrough addressed limitations of the dominant tert-butyloxycarbonyl (Boc) strategy, which required corrosive anhydrous hydrogen fluoride for deprotection and risked side-chain deprotection during repeated acid treatments [4].
Fmoc-OSu itself emerged as a solution for efficient Nα-protection. Early syntheses used dioxane and triethylamine, but these led to impurities and environmental concerns due to solvent residues [8]. A modernized synthesis employs ethyl acetate as a greener solvent and inorganic bases (e.g., Na₂CO₃) in a biphasic system. This method achieves yields >95% by precipitating pure Fmoc-OSu and recycling unreacted Fmoc-Cl [8]. The commercial availability of ultrapure (>99% HPLC) Fmoc amino acids by the 2000s, driven by industrial demand for therapeutic peptides, cemented Fmoc-Leu-OSu's role as a staple building block [4].
Table 2: Key Milestones in Fmoc Chemistry Development
Year | Development | Significance |
---|---|---|
1970 | Fmoc group introduced (Carpino and Han) | Base-labile alternative to acid-labile Boc |
1978 | Fmoc-OSu adopted for SPPS (Atherton/Sheppard) | Enabled HF-free deprotection and UV monitoring |
1980s | Automation of Fmoc SPPS | Facilitated machine-assisted peptide assembly |
2000s | Industrial-scale production of Fmoc amino acids | Achieved >99% HPLC purity; enabled GMP-compliant synthesis [4] |
2010s | Ethyl acetate-based synthesis of Fmoc-OSu | Improved yield, purity, and environmental safety [8] |
Fmoc-Leu-OSu serves as a cornerstone in Fmoc-based SPPS, leveraging three key properties:
Mechanism of Coupling:Upon nucleophilic attack by an amino group, the OSu ester undergoes acyl transfer, releasing N-hydroxysuccinimide. This facilitates high-yield (>95%) couplings within 10–30 minutes, significantly accelerating peptide assembly .
Applications in Advanced Synthesis:
Table 3: Key Reaction Conditions for Fmoc-Leu-OSu in SPPS
Reaction | Reagents/Conditions | Role of Fmoc-Leu-OSu |
---|---|---|
Deprotection | 20–50% piperidine/DMF, 2–10 min | Cleaves Fmoc group to expose α-amine |
Coupling | 1–3 eq Fmoc-Leu-OSu in DMF/DCM, 0–25°C | Forms peptide bond via succinimide ester activation |
Aspartimide Prevention | Low-temperature coupling, bulky protectants | Minimizes base-induced side reactions at Asp residues |
Industrial Impact:Fmoc-Leu-OSu underpins multiton production of therapeutic peptides, including GLP-1 receptor agonists. Its compatibility with automated synthesizers and high-purity commercial availability (>99.9% enantiomeric excess by GC-MS) ensures reproducibility in drug manufacturing [4] [8]. Advances in side-chain protection (e.g., Pbf for Arg) further suppress side reactions, enabling synthesis of peptides exceeding 50 residues [4].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: